p110δ Isoform Selectivity Profile of PIK-293: Quantitative IC₅₀ Comparison Against Class I PI3K Family Members
PIK-293 exhibits preferential inhibition of the p110δ catalytic isoform with an IC₅₀ of 0.24 μM in cell-free kinase assays. The compound is 50-fold, 100-fold, and 500-fold less potent against p110γ (IC₅₀ = 10-25 μM), p110β (IC₅₀ = 10 μM), and p110α (IC₅₀ = 100 μM), respectively, defining its selectivity window . In contrast, the clinical-stage PI3Kδ inhibitor CAL-101 (idelalisib) achieves an IC₅₀ of 2.5 nM for p110δ with 40- to 300-fold selectivity over p110α/β/γ , representing a fundamentally different potency-selectivity trade-off that may influence target engagement thresholds and off-isoform activity at experimental concentrations.
| Evidence Dimension | p110δ inhibitory potency and isoform selectivity (fold difference vs. other class I PI3Ks) |
|---|---|
| Target Compound Data | p110δ IC₅₀ = 0.24 μM; 50-fold selective vs. p110γ, 100-fold vs. p110β, 500-fold vs. p110α |
| Comparator Or Baseline | CAL-101 (idelalisib): p110δ IC₅₀ = 2.5 nM; 40- to 300-fold selective over p110α/β/γ |
| Quantified Difference | PIK-293 has ~96-fold lower absolute p110δ potency but up to 5-fold greater relative selectivity window over p110α (500-fold vs. ~100-fold) |
| Conditions | Cell-free kinase activity assay; recombinant class I PI3K catalytic subunits |
Why This Matters
The distinct selectivity ratio dictates the usable concentration range for isoform-specific functional studies: PIK-293 at ~1 μM achieves near-maximal p110δ inhibition while minimizing p110α engagement, whereas CAL-101 at nanomolar concentrations provides superior absolute potency for applications requiring minimal compound mass.
